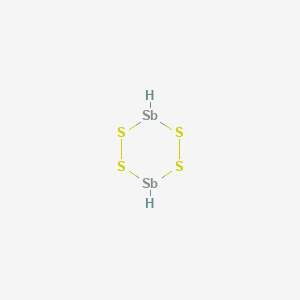
Diantimony tetrasulphide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diantimony tetrasulphide, also known as antimony tetrasulphide, is a chemical compound with the formula Sb2S4. It is a sulfide of antimony, a metallic element with the chemical symbol Sb and atomic number 51. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions: Diantimony tetrasulphide can be synthesized through several methods. One common method involves the direct combination of antimony and sulfur at high temperatures. The reaction is as follows: [ 2 \text{Sb} + 4 \text{S} \rightarrow \text{Sb}_2\text{S}_4 ] This reaction typically occurs at temperatures ranging from 500 to 900°C .
Another method involves the precipitation of this compound from an acidified solution of antimony (III) compounds using hydrogen sulfide gas. The reaction is: [ 2 \text{SbCl}_3 + 3 \text{H}_2\text{S} \rightarrow \text{Sb}_2\text{S}_4 + 6 \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced through the sulfuration-volatilization process. This involves treating electrodeposited antimony with sulfur at elevated temperatures, causing the antimony to volatilize in the form of this compound .
化学反応の分析
Types of Reactions: Diantimony tetrasulphide undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation: this compound can be oxidized to form antimony oxides. For example: [ \text{Sb}_2\text{S}_4 + 6 \text{O}_2 \rightarrow 2 \text{Sb}_2\text{O}_3 + 4 \text{SO}_2 ]
-
Reduction: It can be reduced by metals such as iron to produce elemental antimony: [ \text{Sb}_2\text{S}_4 + 3 \text{Fe} \rightarrow 2 \text{Sb} + 3 \text{FeS} ]
-
Substitution: this compound reacts with halogens to form antimony halides: [ \text{Sb}_2\text{S}_4 + 6 \text{Cl}_2 \rightarrow 2 \text{SbCl}_3 + 3 \text{S}_2\text{Cl}_2 ]
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen sulfide, and halogens. The reactions typically occur under controlled conditions, such as specific temperatures and pressures .
Major Products: The major products formed from these reactions include antimony oxides, elemental antimony, and antimony halides.
科学的研究の応用
Diantimony tetrasulphide has a wide range of applications in scientific research:
Medicine: It has been investigated for its potential use in treating certain diseases, such as leishmaniasis.
Industry: The compound is used in the production of flame retardants, pigments, and semiconductors.
作用機序
Diantimony tetrasulphide can be compared with other antimony sulfides, such as antimony trisulfide (Sb2S3) and antimony pentasulfide (Sb2S5).
Antimony Trisulfide (Sb2S3): This compound is commonly found in nature as the mineral stibnite. It is used in the production of safety matches, military ammunition, and fireworks.
Antimony Pentasulfide (Sb2S5): This compound has a higher sulfur content and is used in the production of pigments and as a reagent in chemical synthesis.
Uniqueness: this compound is unique due to its specific stoichiometry and properties, which make it suitable for specialized applications in various fields.
類似化合物との比較
- Antimony trisulfide (Sb2S3)
- Antimony pentasulfide (Sb2S5)
- Antimony trioxide (Sb2O3)
- Antimony triselenide (Sb2Se3)
特性
IUPAC Name |
1,2,4,5,3,6-tetrathiadistibinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2S2.2Sb.2H/c2*1-2;;;;/q2*-2;2*+2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQBWORWBDYGLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S1S[SbH]SS[SbH]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2S4Sb2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12359-48-7 |
Source


|
| Record name | Antimony sulfide (Sb2S4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012359487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony sulfide (Sb2S4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diantimony tetrasulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
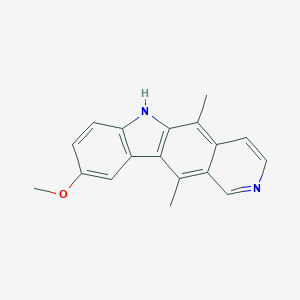
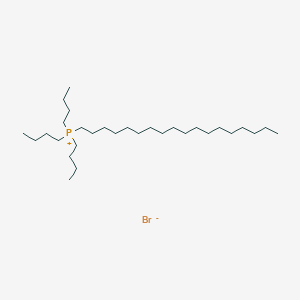
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)
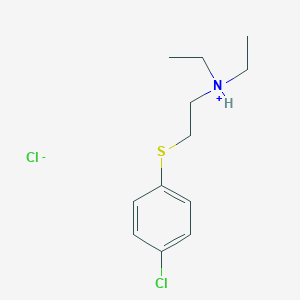
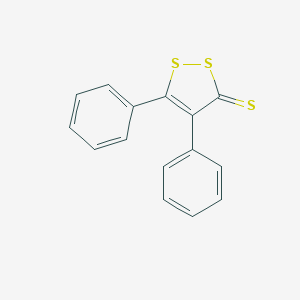
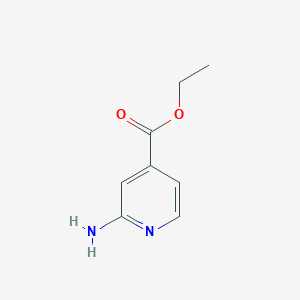
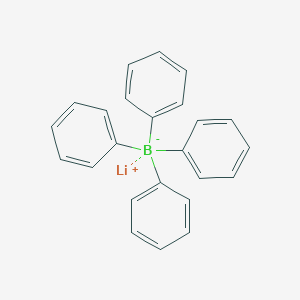
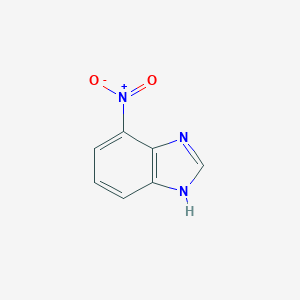
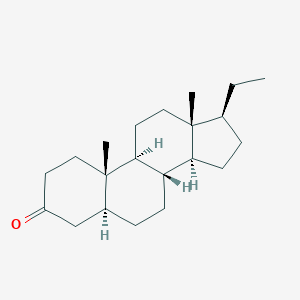
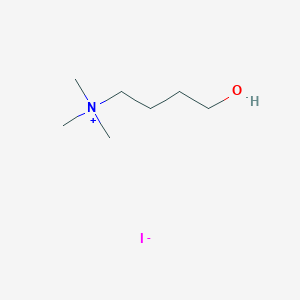

![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
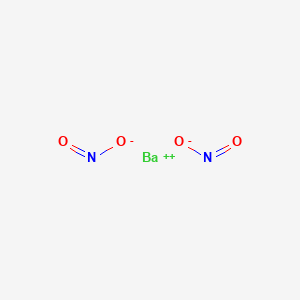
![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate](/img/structure/B76677.png)
